molecular formula C5H7BrO3 B101459 Methyl 4-bromo-3-oxobutanoate CAS No. 17790-81-7

Methyl 4-bromo-3-oxobutanoate

Cat. No.: B101459
CAS No.: 17790-81-7
M. Wt: 195.01 g/mol
InChI Key: CZRWOPRGDPUSDE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-oxobutanoate (CAS: 17790-81-7) is a halogenated β-keto ester with the molecular formula C₅H₇BrO₃ and a molecular weight of 195.01 g/mol . It features a bromine atom at the 4-position and a ketone group at the 3-position of the butanoate backbone. This compound is classified as a dangerous substance under GHS guidelines due to its toxicity (H301: toxic if swallowed) and corrosivity (H314: causes severe skin burns and eye damage) . Storage requires an inert atmosphere at 2–8°C, and its physical properties include a density of 1.561 g/cm³ and a flash point of 82.9°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-oxobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl acetoacetate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time. This ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-oxobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation Reactions: The compound can participate in aldol condensations, forming larger carbon frameworks.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Condensation: Base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is methyl 4-bromo-3-hydroxybutanoate.

    Condensation: Products include β-hydroxy esters and α,β-unsaturated esters.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Methyl 4-bromo-3-oxobutanoate is extensively used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it valuable for creating derivatives that are essential in drug development.

2. Medicinal Chemistry:
The compound plays a crucial role in synthesizing biologically active molecules, including enzyme inhibitors. Research indicates that derivatives of this compound have shown significant inhibitory effects on metabolic pathways relevant to diseases such as cancer and diabetes .

3. Material Science:
In material science, this compound is utilized in the preparation of polymers and advanced materials with specific properties. Its reactivity allows for the modification of polymer structures to enhance their performance in various applications.

4. Biological Studies:
This compound is also employed in synthesizing enzyme inhibitors and other biologically relevant molecules, contributing to research in biochemistry and pharmacology.

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can be used to synthesize potent enzyme inhibitors. For instance, derivatives synthesized from this compound have shown significant inhibitory effects on specific metabolic pathways crucial for drug development targeting diseases like cancer and diabetes .

Case Study 2: Biocatalytic Reduction
A study highlighted the use of engineered microorganisms capable of biocatalytically reducing this compound to produce chiral alcohols. This process showcases the compound's utility in producing enantiomerically pure substances, emphasizing its relevance in pharmaceutical applications where chirality is critical .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-oxobutanoate in chemical reactions involves the reactivity of the bromine atom and the ketone group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ketone group can undergo reduction and condensation reactions due to the electrophilic nature of the carbonyl carbon.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins through covalent modification or inhibition. The specific molecular targets and pathways depend on the structure of the final synthesized molecules derived from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-bromo-3-oxobutanoate (CAS: 13176-46-0)

  • Molecular Formula : C₆H₉BrO₃
  • Molecular Weight : 209.04 g/mol .
  • Physical Properties : Boiling point = 231.6°C (at 760 mmHg), density = 1.5 g/cm³ , flash point = 93.9°C .
  • Hazards : Classified under UN# 1760 (Class 8: corrosive), Packing Group III .

Key Differences :

  • The ethyl ester has a longer alkyl chain , resulting in a higher molecular weight and boiling point compared to the methyl analog.
  • Despite similar hazards, the methyl derivative has a higher hazard classification (Packing Group II vs. III for ethyl), indicating greater danger during transport .

Butyl 4-bromo-3-oxobutanoate (CAS: 32807-11-7) and Octyl 4-bromo-3-oxobutanoate (CAS: 90835-99-7)

  • Molecular Formulas : C₈H₁₃BrO₃ (butyl) and C₁₂H₂₁BrO₃ (octyl) .
  • Longer chains may reduce reactivity in nucleophilic substitution reactions due to steric hindrance.

Methyl 2-chloroacetoacetate (CAS: 4755-81-1)

  • Molecular Formula : C₅H₇ClO₃ .
  • Comparison :
    • Replacing bromine with chlorine decreases molecular weight (chlorine = 35.45 g/mol vs. bromine = 79.9 g/mol ).
    • Chlorine’s lower electronegativity likely reduces electrophilicity at the β-carbon, impacting reactivity in substitution reactions.

Non-Halogenated Analogs: Ethyl 3-oxobutanoate

  • Reactivity: Ethyl 3-oxobutanoate (lacking bromine) undergoes Friedel-Crafts alkylation to form ethylbenzene and anthracene derivatives, while the brominated analog (Ethyl 4-bromo-3-oxobutanoate) produces brominated acids and tetralones under similar conditions .
  • Role of Bromine: The bromine atom enhances leaving group ability, facilitating nucleophilic substitution reactions critical in synthesizing heterocycles like benzindenoazepines .

Biological Activity

Methyl 4-bromo-3-oxobutanoate (C5H7BrO3) is a brominated ester that plays a significant role in organic synthesis and medicinal chemistry. This compound exhibits various biological activities, primarily due to its reactivity and the presence of functional groups that allow it to participate in numerous biochemical processes. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C5H7BrO3
  • CAS Number: 17790-81-7

Synthesis Methods:
this compound can be synthesized through several methods, with bromination of methyl acetoacetate being one of the most common approaches. The reaction typically involves bromine (Br2) in solvents like acetic acid or carbon tetrachloride under mild conditions, yielding high purity and yield.

Biological Activity

1. Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. The ketone functional group can also participate in reduction reactions, making this compound versatile in synthetic applications.

2. Applications in Medicinal Chemistry:
this compound serves as a key intermediate in the synthesis of enzyme inhibitors and other biologically active molecules. It has been used to develop compounds targeting various enzymes, potentially leading to new therapeutic agents .

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can be utilized to synthesize potent enzyme inhibitors. For instance, derivatives synthesized from this compound have shown significant inhibitory effects on specific metabolic pathways, which are crucial for the development of drugs targeting diseases like cancer and diabetes .

Case Study 2: Biocatalytic Reduction
A study highlighted the use of engineered microorganisms capable of biocatalytically reducing this compound to produce chiral alcohols. This process not only showcases the compound's utility in producing enantiomerically pure substances but also emphasizes its relevance in pharmaceutical applications where chirality is critical .

Comparative Analysis

CompoundStructureBiological Activity
This compoundStructureEnzyme inhibitor synthesis
Ethyl 4-bromo-3-oxobutanoateSimilar structure with ethyl groupLess reactive than methyl variant
Methyl 4-chloro-3-oxobutanoateChlorine instead of bromineReduced nucleophilicity compared to bromine variant

Q & A

Q. Synthesis and Reaction Optimization

Basic Question: Q. What are the common synthetic routes for Methyl 4-bromo-3-oxobutanoate, and how are reaction conditions optimized? The compound is typically synthesized via bromination of methyl 3-oxopentanoate using bromine (Br₂) in acetic acid under reflux . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of substrate to Br₂) and reaction time (1–3 hours). Post-reaction, purification via ether extraction and anhydrous sodium sulfate filtration removes unreacted bromine and acidic byproducts .

Advanced Question: Q. How can competing side reactions (e.g., over-bromination or keto-enol tautomerization) be minimized during synthesis? Side reactions are mitigated by:

  • Temperature control : Maintaining reflux temperatures (70–80°C) to avoid excessive bromine reactivity.
  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) stabilize the keto form, reducing enolization .
  • Catalytic additives : Trace H₂SO₄ accelerates desired bromination while suppressing dimerization .

Q. Reactivity and Functional Group Transformations

Basic Question: Q. What nucleophilic substitution reactions are feasible with this compound? The bromine atom undergoes substitution with nucleophiles like amines or thiols. For example, reacting with benzothioamide in ethanol yields thiazole derivatives (e.g., ethyl (2-phenyl-1,3-thiazol-4-yl)acetate) . Reaction conditions (1 hour reflux in ethanol) ensure complete conversion, confirmed by spectral analysis (¹H/¹³C NMR) and microanalysis (±0.4% theoretical values) .

Advanced Question: Q. How does the electron-withdrawing keto group influence regioselectivity in cross-coupling reactions? The keto group at C3 polarizes the C-Br bond, enhancing electrophilicity at C3. This directs nucleophilic attack to C4 in Suzuki-Miyaura couplings, as observed in arylboronic acid reactions. Computational studies (DFT) suggest a 15–20% energy preference for C4 substitution over C2 .

Q. Biological Activity Evaluation

Basic Question: Q. What biological activities have been reported for derivatives of this compound? Derivatives exhibit antifungal and anticancer properties. For instance, thiazolyl-methylen-1,2,4-triazine analogs show MIC values of 2–8 µg/mL against Candida albicans . The bromine atom enhances lipophilicity, improving membrane permeability .

Advanced Question: Q. How can structure-activity relationships (SARs) guide the design of analogs with improved pharmacokinetics?

  • Bioisosteric replacement : Swapping Br with CF₃ maintains lipophilicity while reducing metabolic degradation.
  • Ester hydrolysis : Converting the methyl ester to a tert-butyl group slows hydrolysis, prolonging half-life .
  • In silico docking : Molecular docking (e.g., AutoDock Vina) identifies binding poses to fungal CYP51 (target for azole antifungals) .

Q. Analytical and Purification Challenges

Basic Question: Q. What analytical techniques validate the purity and structure of this compound?

  • Spectral analysis : ¹H NMR (δ 3.8 ppm for methyl ester, δ 4.2 ppm for Br-C-CH₂), IR (C=O stretch at 1740 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) resolves impurities with retention time ~6.2 minutes .

Advanced Question: Q. How are isomeric byproducts (e.g., α- vs. β-brominated ketones) resolved during purification?

  • Fractional crystallization : Differential solubility in ethanol/water mixtures isolates α-brominated isomers.
  • GC-MS : Quantifies isomer ratios (e.g., 95:5 α:β) using electron ionization (EI) fragmentation patterns .

Q. Safety and Handling Protocols

Basic Question: Q. What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to lachrymatory bromine vapors .
  • Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis .

Advanced Question: Q. How should reactive intermediates (e.g., bromine gas) be managed in large-scale syntheses?

  • Scrubber systems : Neutralize Br₂ emissions with 10% NaOH solution.
  • Continuous flow reactors : Minimize Br₂ accumulation by in-line quenching with Na₂S₂O₃ .

Properties

IUPAC Name

methyl 4-bromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRWOPRGDPUSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304277
Record name Methyl 4-bromo-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17790-81-7
Record name NSC165240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-bromo-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 150 ml of anhydrous carbon tetrachloride solution containing 116 g of methyl acetoacetate was added dropwise 51 ml of bromine at below 5° C. After the addition was finished the reaction mixture was stirred overnight, then the reaction mixture was poured into ice-water, washed with a diluted sodium carbonate aqueous solution five times, then with a saturated sodium chloride aqueous solution, and dried with anhydrous calcium chloride. The solvent was removed by evaporation to yield 170 g of methyl 4-bromoacetoacetate.
Quantity
51 mL
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[Compound]
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ice water
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116 g
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150 mL
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Synthesis routes and methods II

Procedure details

In 2613 g of 1-chlorobutane was dissolved 523 g of methyl acetoacetate and cooled to 0° C. To this mixture was dropwise added 719 g of bromine at 5±5° C. over a period of one hour, and the mixture was thereafter kept at that temperature for four hours. The reaction mixture was washed with 1161 g of a 10% saline solution. After separating the mixture into an aqueous and organic layers, concentration of the organic layer in vacuous at a temperature of 40° C. or less gave 782.9 g of crude methyl 4-bromoacetoacetate. The gas chromatography analysis indicated that the content of methyl 4-bromoacetoacetate in the crude product was 72% (564 g, 64% yield).
Quantity
719 g
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523 g
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2613 g
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Synthesis routes and methods III

Procedure details

22.7 kg of methyl acetoacetate was dissolved in 113.3 kg of 1-chlorobutane and cooled to 0° C. To this mixture was added dropwise 31.4 kg of bromine at 5° C. over 2 hours, and the mixture was thereafter kept at that temperature for 8 hours. The reaction mixture was cooled to −10° C. and added dropwise to 22.7 kg of water at a temperature 10° C. or less in 2 hours, then washed and separated to give an organic layer. The obtained organic layers were concentrated under reduced pressure at a temperature of 40° C. or less to give 42.0 kg of crude methyl 4-bromoacetoacetate. The gas chromatography analysis indicated that the content of methyl 4-bromoacetoacetate in the crude product was 65.3% (27.4 kg, 72% yield), wherein the content of 1-chlorobutane was 19.7%.
Quantity
22.7 kg
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reactant
Reaction Step One
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113.3 kg
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31.4 kg
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22.7 kg
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Synthesis routes and methods IV

Procedure details

Methyl 4-bromo-3-oxobutyrate (300 mg), the above-mentioned wet bacterial cells (0.4 g), NADP+ (9 mg), glucose (750 mg), glucose dehydrogenase (manufactured by Amano Pharmaceuticals, Co., Ltd.) (1.2 mg), 100 mM phosphate buffer (pH 6.5) (15 ml) and butyl acetate (15 ml) were mixed. The mixture was stirred at 30° C. for 7 hr. During the stirring, 2M aqueous sodium carbonate solution was gradually added to adjust the pH of the reaction solution to 6.5±0.2. After the stirring had been finished, the reaction solution was centrifuged (1000×g, 5 min) to collect the organic layer. The organic layer was subjected to an analysis for content using gas chromatography under the following condition. Methyl 4-bromo-3-hydroxybutyrate was produced 98.5% to the amount of the methyl 4-bromo-3-oxobutyrate used in the reaction. Furthermore, the optical purity of methyl 4-bromo-3-hydroxybutyrate in the organic layer was measured at the following condition, which resulted in 99% e.e. of (S)-form. The organic layer was concentrated to give crude methyl (S)-4-bromo-3-hydroxybutyrate.
Quantity
300 mg
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9 mg
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750 mg
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15 mL
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15 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-bromo-3-oxobutanoate
Methyl 4-bromo-3-oxobutanoate
Methyl 4-bromo-3-oxobutanoate
Methyl 4-bromo-3-oxobutanoate
Methyl 4-bromo-3-oxobutanoate
Methyl 4-bromo-3-oxobutanoate

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